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molecular formula C10H16Cl2N2O B1283306 2-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 313490-36-7

2-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1283306
M. Wt: 251.15 g/mol
InChI Key: XHUOAVVGHQRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878725B2

Procedure details

Prepared from 1-Boc-4-(pyridin-4-yloxy)piperidine using methods substantially equivalent to those described for the synthesis of 4-(pyridin-2-yloxy)piperidine dihydrochloride, using ethanol in place of ethyl acetate. The product was isolated by trituration with diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[ClH:21].Cl.N1C=CC=CC=1OC1CCNCC1.C(O)C>C(OCC)C>[ClH:21].[ClH:21].[N:8]1[CH:13]=[CH:12][C:11]([O:14][CH:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)=[CH:10][CH:9]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)OC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)OC1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1=CC=C(C=C1)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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